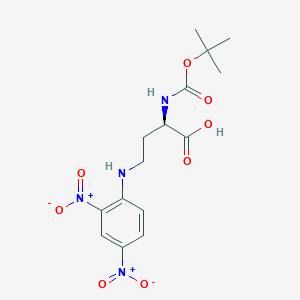
Boc-d-dab(dnp)-oh
Overview
Description
Boc-d-dab(dnp)-oh, also known as N-Boc-2,4-diaminobutyric acid, is a derivative of the amino acid diaminobutyric acid. It is commonly used in peptide synthesis due to its ability to protect the amino group during chemical reactions. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a dinitrophenyl (Dnp) group, which provide stability and specificity in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-d-dab(dnp)-oh typically involves the protection of the amino groups of diaminobutyric acid. The process begins with the reaction of diaminobutyric acid with di-tert-butyl dicarbonate [(Boc)2O] to introduce the Boc protecting group. This is followed by the introduction of the dinitrophenyl group using dinitrofluorobenzene (DNFB) under basic conditions. The reaction conditions often involve the use of organic solvents such as dichloromethane or dimethylformamide (DMF) and require careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using automated synthesis equipment. The use of continuous flow reactors and high-throughput screening methods can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization, chromatography, and recrystallization are employed to obtain high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Boc-d-dab(dnp)-oh undergoes several types of chemical reactions, including:
Substitution Reactions: The dinitrophenyl group can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids or peptides.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium carbonate in methanol can be used.
Deprotection Reactions: Trifluoroacetic acid (TFA) in dichloromethane is commonly used.
Coupling Reactions: Reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are employed.
Major Products Formed
Substitution Reactions: Substituted derivatives of this compound.
Deprotection Reactions: Free diaminobutyric acid or its derivatives.
Coupling Reactions: Peptides or peptide derivatives.
Scientific Research Applications
Boc-d-dab(dnp)-oh has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of peptides and peptide-based compounds. It serves as a building block in the construction of complex peptide sequences.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions. It can be used to create peptide libraries for screening biological activity.
Medicine: Investigated for its potential in drug development, particularly in the design of peptide-based therapeutics. It can be used to modify peptides to enhance their stability and bioavailability.
Industry: Utilized in the production of specialty chemicals and materials. It can be incorporated into polymers and other materials to impart specific properties.
Mechanism of Action
The mechanism of action of Boc-d-dab(dnp)-oh is primarily related to its role as a protecting group in peptide synthesis. The Boc group protects the amino group from unwanted reactions during the synthesis process, allowing for selective reactions at other functional groups. The dinitrophenyl group can also serve as a chromophore, enabling the detection and quantification of the compound in various assays. The molecular targets and pathways involved depend on the specific application and the nature of the peptides or compounds being synthesized.
Comparison with Similar Compounds
Similar Compounds
Fmoc-d-dab(dnp)-oh: Similar to Boc-d-dab(dnp)-oh but uses a fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of Boc.
Boc-d-dap(dnp)-oh: Contains a diaminopropionic acid (Dap) instead of diaminobutyric acid (Dab).
Boc-d-orn(dnp)-oh: Contains ornithine instead of diaminobutyric acid.
Uniqueness
This compound is unique due to its specific combination of protecting groups and the presence of diaminobutyric acid. This combination provides distinct reactivity and stability, making it particularly useful in peptide synthesis and other chemical processes. The Boc group offers ease of removal under mild acidic conditions, while the dinitrophenyl group provides a useful handle for further chemical modifications and detection.
Properties
IUPAC Name |
(2R)-4-(2,4-dinitroanilino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O8/c1-15(2,3)27-14(22)17-11(13(20)21)6-7-16-10-5-4-9(18(23)24)8-12(10)19(25)26/h4-5,8,11,16H,6-7H2,1-3H3,(H,17,22)(H,20,21)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUKMUFMHGRNDHI-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



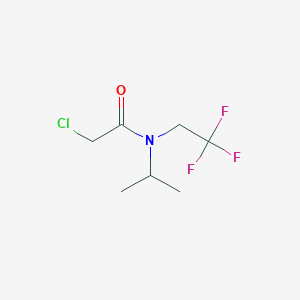
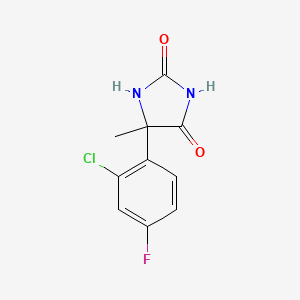
![7-Methyl-1-pivaloyl-2,3-dihydro-1H-pyrido[2,3-b]-[1,4]oxazine-6-carbaldehyde](/img/structure/B1421848.png)
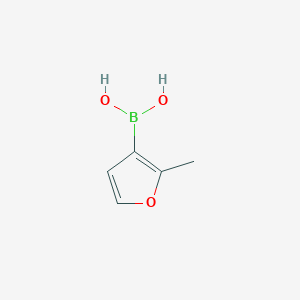
![N-[(2-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide](/img/structure/B1421850.png)
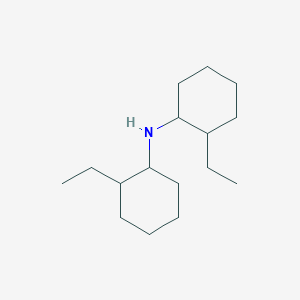
![2-[4-(2-Methylpropoxy)phenyl]propan-2-amine hydrochloride](/img/structure/B1421853.png)
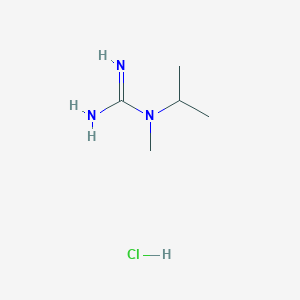
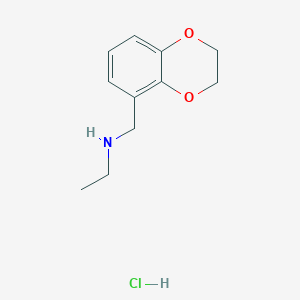
amine dihydrochloride](/img/structure/B1421856.png)
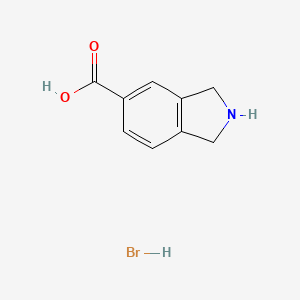
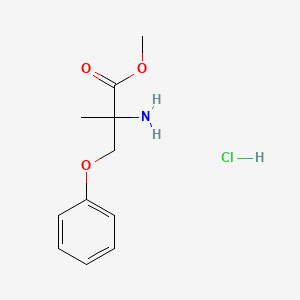
![5-Chlorofuro[2,3-b]pyridine-2-carbaldehyde](/img/structure/B1421865.png)
